1-(3,4-dimethylbenzenesulfonyl)butan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

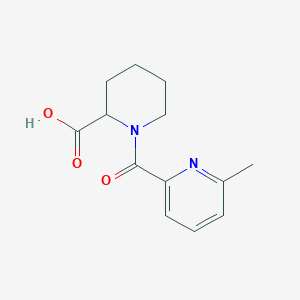

“1-(3,4-dimethylbenzenesulfonyl)butan-2-amine” is a chemical compound with the CAS Number: 1017140-34-9 . It has a molecular weight of 241.35 and its IUPAC name is 1-[(3,4-dimethylphenyl)sulfonyl]-2-butanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO2S/c1-4-11(13)8-16(14,15)12-6-5-9(2)10(3)7-12/h5-7,11H,4,8,13H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is an oil at room temperature .Aplicaciones Científicas De Investigación

HIF-1 Pathway Inhibition and Anti-cancer Applications

Research on structurally similar sulfonamide analogs highlights their role in inhibiting the HIF-1 pathway, a crucial mechanism in tumor growth and survival under hypoxic conditions. For instance, a study by Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide. They discovered that certain structural modifications, such as the presence of a 3,4-dimethoxybenzenesulfonyl group, significantly enhance the compound's inhibitory effect on HIF-1 activated transcription, which is pivotal for cancer therapy development (Mun et al., 2012).

Amine Synthesis and Screening in Drug Discovery

In the realm of drug discovery, the synthesis of amines and their libraries is critical for screening potential therapeutic agents. Chiang et al. (2009) discussed a minilibrary constructed through the solution-phase synthesis by coupling core amino compounds with carboxylic acids via amide bond formation. This methodology allows for rapid screening of compounds, such as those derived from butan-1-amine, for their cytotoxic effects against cancer cells, demonstrating the significance of amine derivatives in medicinal chemistry research (Chiang et al., 2009).

Crystallography and Molecular Structure Analysis

The study of crystal structures of butyrate and 1,3-dioxane derivatives, including compounds related to butan-2-amine, offers insights into molecular interactions and packing in solid-state chemistry. Jebas et al. (2013) analyzed the crystal structures of such derivatives, providing a foundation for understanding the physical properties and reactivity of related amines (Jebas et al., 2013).

Molecular Aggregates and Chiral Amides

Research on mixed aggregates containing lithiated amines sheds light on the structural preferences and reactivity of amine derivatives. Su et al. (2013) determined the crystal structure of mixed aggregates involving lithiated amines, revealing ladder structures that impact the reactivity and selectivity in organic synthesis (Su et al., 2013).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol, followed by the reaction of the resulting intermediate with 1-bromobutane.", "Starting Materials": [ "3,4-dimethylbenzenesulfonyl chloride", "2-amino-2-methyl-1-propanol", "1-bromobutane" ], "Reaction": [ "Step 1: 3,4-dimethylbenzenesulfonyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine or sodium hydroxide to form the intermediate 1-(3,4-dimethylbenzenesulfonyl)butan-2-ol.", "Step 2: The intermediate 1-(3,4-dimethylbenzenesulfonyl)butan-2-ol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate or sodium hydride to form the final product, 1-(3,4-dimethylbenzenesulfonyl)butan-2-amine." ] } | |

Número CAS |

1017140-34-9 |

Nombre del producto |

1-(3,4-dimethylbenzenesulfonyl)butan-2-amine |

Fórmula molecular |

C12H19NO2S |

Peso molecular |

241.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.